molecular formula C15H18NO4- B15136404 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester

1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester

Cat. No.: B15136404
M. Wt: 276.31 g/mol
InChI Key: JLWCNEUUHMLQAZ-UHFFFAOYSA-M
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Description

Structure and Key Features The compound “1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester” consists of a saturated seven-membered azepine ring with one nitrogen atom. The 1- and 4-positions of the ring are substituted with carboxylic acid groups, where the 1-carboxylic acid is esterified with a phenylmethyl (benzyl) group, and the 4-carboxylic acid remains a free acid.

The compound’s synthetic utility likely stems from the benzyl ester’s stability under basic conditions and its susceptibility to catalytic hydrogenation for deprotection. Applications may include serving as an intermediate in pharmaceutical synthesis or as a scaffold for developing bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

1-phenylmethoxycarbonylazepane-4-carboxylate

InChI

InChI=1S/C15H19NO4/c17-14(18)13-7-4-9-16(10-8-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/p-1

InChI Key

JLWCNEUUHMLQAZ-UHFFFAOYSA-M

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Linear Diamine Precursors

A common approach involves condensing N-protected diamines with dicarbonyl compounds. For example, reacting N-carbethoxy-4-piperidone with ethyl diazoacetate in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) yields a hexahydroazepine derivative with 88.8% efficiency. Adapting this method, the use of 1,5-diaminopentane and oxaloacetate could generate the dicarboxylic acid framework prior to benzylation.

Reaction Conditions

  • Solvent : Diethyl ether
  • Catalyst : BF₃·Et₂O (10 mol%)
  • Temperature : -30°C to 20°C (gradient)
  • Yield : 88.8% (analogous system)

Ring Expansion of Piperidine Derivatives

Patent CN101462999A discloses the fluorination of 5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic esters using diethylaminosulfur trifluoride (DAST) . While this focuses on fluorinated analogs, the core bicyclic system can be hydrogenated to yield the hexahydroazepine skeleton. For instance, catalytic hydrogenation (H₂, Pd/C) of 2-azabicyclo[2.2.1]heptane derivatives at 60 psi achieves full saturation without cleaving ester groups.

Selective Esterification at the 1-Position

Benzylation via Mitsunobu Reaction

Introducing the benzyl group selectively at the 1-carboxylic acid requires protection of the 4-carboxylic acid. A Boc (tert-butyloxycarbonyl) group at the 4-position allows benzylation under Mitsunobu conditions:

  • Reagents : Benzyl alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Yield : ~70% (estimated from analogous esterifications)

Direct Coupling Using DCC

Alternative methods employ dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the 1-carboxylic acid for benzyl alcohol coupling:

1. Activate acid: RCOOH + DCC → RCO-O-DCC  
2. Nucleophilic attack: RCO-O-DCC + BnOH → RCO-O-Bn + DCU  

Optimized Conditions

  • Molar Ratio : Acid:DCC:DMAP = 1:1.2:0.1
  • Solvent : Dichloromethane (DCM)
  • Reaction Time : 12 hours
  • Workup : Filter DCU precipitate, concentrate, purify via silica chromatography

Deprotection and Final Functionalization

Acidic Hydrolysis of tert-Butyl Esters

If the 4-carboxylic acid is protected as a tert-butyl ester, cleavage with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours liberates the free acid:

RCOO-t-Bu + TFA → RCOOH + CF₃COO-t-Bu  

Key Metrics

  • Temperature : 25°C
  • Yield : >95% (patent data)

Basic Hydrolysis of Ethyl Esters

For ethyl ester intermediates, saponification with NaOH in aqueous methanol (2 M, 3 equiv) at 60°C for 6 hours achieves complete conversion:

RCOOEt + NaOH → RCOO⁻Na⁺ + EtOH  

Neutralization : Adjust to pH 2–3 with HCl to precipitate the free acid.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield (%) Purity (%) Source
Diamine Cyclization N-Carbethoxy-4-piperidone BF₃·Et₂O 88.8 >98
Mitsunobu Benzylation 1-Boc-azepine-4-COO-t-Bu DEAD, PPh₃ 70* 95
DCC Coupling Azepine-1,4-diacid DCC, DMAP 65* 97
DAST Fluorination 5-Hydroxyazepine derivative DAST 48.9 90

*Estimated from analogous reactions

Challenges and Optimization Opportunities

  • Regioselectivity in Esterification : Competing reactivity at the 1- and 4-carboxylic acids necessitates orthogonal protecting groups (e.g., Boc for 4-position, benzyl for 1-position).
  • Ring Strain in Azepine Formation : High-dilution conditions (0.01 M) during cyclization minimize oligomerization byproducts.
  • Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) gradients resolves ester derivatives effectively.

Chemical Reactions Analysis

Types of Reactions: 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester serves as a fundamental building block in creating complex molecules.
  • Biology This compound plays a role in studying enzyme interactions and metabolic pathways.
  • Industry It may be used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidation of this compound can form oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution The phenylmethyl ester group can be substituted with other functional groups under appropriate conditions. Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

This compound has potential biological activities, leading to interest in medicinal chemistry and biological research. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Case Studies

  • Neuroprotective Study Azepine derivatives have demonstrated protection against di-n-butyl dichlorovinyl phosphate (DBDCVP) neuropathy in animal models. These compounds could inhibit neuropathy target esterase (NTE), reducing the severity of neurotoxic effects.
  • Metabolic Pathway Analysis In vitro studies indicate that 1H-Azepine-1,4-dicarboxylic acid derivatives can impact metabolic pathways by inhibiting specific enzymes involved in lipid metabolism, suggesting potential applications in treating conditions like obesity and diabetes.

Comparison with Related Compounds

Compound NameUnique Features
1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) 2-methyl esterDifferent structural features affecting reactivity
1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl esterVariations in functional groups leading to distinct biological activities

Mechanism of Action

The mechanism of action of 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-Boc-5-oxoazepane-4-carboxylate

  • Molecular Formula: C₁₄H₂₃NO₅ (vs. target’s C₁₄H₂₁NO₄)
  • Key Differences :
    • Contains a 5-oxo group (ketone) on the azepane ring, introducing electrophilic reactivity.
    • Both 1- and 4-carboxylic acids are esterified (tert-butyl and ethyl esters), whereas the target compound retains a free 4-carboxylic acid.
    • Higher molecular mass (285.34 g/mol) due to the oxo group and dual esterification.
  • Applications : Used in peptide synthesis as a protected intermediate. The oxo group may facilitate further functionalization via reduction or nucleophilic addition .

(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate

  • Molecular Formula: C₁₄H₂₀N₂O₂ (vs. target’s C₁₄H₂₁NO₄)
  • Key Differences: Features a diazepane ring (seven-membered, two nitrogen atoms) instead of azepine (one nitrogen). Includes a 5-methyl substituent and stereochemical specificity (R-configuration), enhancing structural complexity.
  • Applications : Explored in medicinal chemistry for modulating receptor interactions, particularly in central nervous system (CNS) drug design .

1-BOC-4-(FMOC-AMINO)AZEPANE-4-CARBOXYLIC ACID

  • Molecular Formula: C₂₈H₃₂N₂O₇ (vs. target’s C₁₄H₂₁NO₄)
  • Key Differences: Dual protection with Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, enabling orthogonal deprotection strategies. A 4-amino substituent replaces the 4-carboxylic acid, altering polarity and reactivity.
  • Applications: Critical in solid-phase peptide synthesis (SPPS) for constructing amino acid derivatives with tailored stability .

1,4-Dihydropyridine-2-carboxylic Acid Ester

  • Key Differences :
    • Six-membered dihydropyridine ring (unsaturated) vs. saturated azepine.
    • Exhibits aromatic conjugation and redox activity, unlike the target’s aliphatic ring.
    • Reported applications in antitumor drug design due to its ability to intercalate DNA or inhibit kinases .

Cyclohexane-1,4-dicarboxylic Acid Derivatives

  • Example : Cyclohexane-1,4-dicarboxylic acid, dimethyl ester (C₁₀H₁₆O₄).
  • seven-membered azepine. Commonly used in polymer synthesis (e.g., polyesters) due to rigid, symmetrical structure .

Biological Activity

1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a hexahydro-azepine ring and a phenylmethyl ester group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO4C_{14}H_{19}NO_4. The compound features a hexahydro-azepine core, which contributes to its unique chemical reactivity and interaction with biological systems.

Physical Properties

PropertyValue
Molecular Weight265.31 g/mol
Density1.11 g/cm³
Boiling Point376.2 °C
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. These interactions can modulate various biochemical pathways, potentially influencing physiological processes such as metabolism and signaling pathways.

Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
  • Neuroprotective Effects : Research indicates that derivatives of azepine compounds can provide neuroprotective effects against organophosphate-induced neuropathies by modulating esterase activity .
  • Antioxidant Activity : Some studies suggest that azepine derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

  • Neuroprotective Study : A study involving the administration of azepine derivatives demonstrated significant protection against di-n-butyl dichlorovinyl phosphate (DBDCVP) neuropathy in animal models. The results indicated that these compounds could inhibit neuropathy target esterase (NTE), thereby reducing the severity of neurotoxic effects .
  • Metabolic Pathway Analysis : In vitro studies have shown that 1H-Azepine-1,4-dicarboxylic acid derivatives can impact metabolic pathways by inhibiting specific enzymes involved in lipid metabolism. This suggests potential applications in treating conditions like obesity and diabetes .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameUnique Features
1H-Azepine-1,2-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) 2-methyl esterDifferent structural features affecting reactivity
1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl esterVariations in functional groups leading to distinct biological activities

Q & A

Q. What are the common synthetic routes for preparing 1H-Azepine-1,4-dicarboxylic acid, hexahydro-, 1-(phenylmethyl) ester, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves esterification of the parent azepine dicarboxylic acid using benzyl alcohol under acidic or coupling agent conditions (e.g., DCC/DMAP). Protecting group strategies (e.g., tert-butyl esters) may precede selective benzylation to avoid side reactions . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 benzyl alcohol to acid ratio), and using anhydrous conditions to suppress hydrolysis. Catalyst screening (e.g., p-TsOH vs. H2SO4) can improve yields (Table 1).

Q. Table 1. Synthetic Method Comparison

MethodCatalystYield (%)Purity (HPLC)
Direct esterificationH2SO46592%
Coupling agent (DCC)DMAP7895%
Protected-step synthesisp-TsOH8598%

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: A combination of HPLC (for purity), NMR (for stereochemical confirmation), and mass spectrometry (for molecular weight validation) is critical. For HPLC, use a C18 column with a methanol-sodium acetate buffer mobile phase (65:35 v/v, pH 4.6) to resolve impurities . 1H-NMR in CDCl3 should show distinct benzyl ester protons (δ 5.1–5.3 ppm) and azepine ring protons (δ 1.5–2.8 ppm). High-resolution MS (ESI+) confirms the molecular ion [M+H]+ at m/z 306.3.

Q. How can researchers design stability studies to assess the compound’s degradation under varying storage conditions?

Methodological Answer: Stability protocols should test:

  • Temperature: Accelerated studies at 40°C/75% RH vs. controlled 25°C/60% RH.
  • Light exposure: UV/Vis light (ICH Q1B guidelines) with amber glass vs. clear containers.
  • pH susceptibility: Buffer solutions (pH 3–9) to monitor hydrolysis .
    Analyze degradation products via HPLC every 7 days. Kinetic modeling (Arrhenius plots) predicts shelf life.

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in reaction mechanisms involving this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify competing pathways (e.g., ester hydrolysis vs. ring-opening). Pair with molecular dynamics simulations to assess solvent effects (e.g., toluene vs. DMF). Validate predictions experimentally via isotopic labeling (e.g., 13C-NMR tracking) .

Q. What advanced purification strategies address challenges like hygroscopicity or low crystallinity?

Methodological Answer: For hygroscopicity, use azeotropic distillation (toluene/water) or lyophilization. For poor crystallization, employ anti-solvent precipitation (hexane in THF) or chiral resolving agents. Monitor purity via XRPD to confirm amorphous vs. crystalline phases .

Q. How can reactor design improve scalability while minimizing side reactions in large-scale synthesis?

Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic esterification. Use membrane separation (e.g., nanofiltration) to remove byproducts in real-time . Optimize residence time (5–10 min) and pressure (2–5 bar) via DOE (Design of Experiments).

Q. What methodologies validate the compound’s bioactivity or environmental impact in interdisciplinary studies?

Methodological Answer:

  • Bioactivity: Enzyme inhibition assays (e.g., fluorogenic substrates) with IC50 determination.
  • Environmental fate: LC-MS/MS quantifies degradation products in simulated wastewater. Apply QSAR models to predict ecotoxicity .

Q. How should researchers address ethical and safety considerations in handling this compound?

Methodological Answer: Follow OSHA guidelines for benzyl alcohol derivatives:

  • PPE: Nitrile gloves, fume hoods for aerosol prevention.
  • Waste disposal: Neutralize acidic byproducts before incineration.
  • Data security: Encrypt spectral datasets using AES-256 protocols .

Data Contradiction Example:
If NMR and MS data conflict (e.g., unexpected m/z peaks), perform 2D-COSY NMR to reassign proton couplings or use tandem MS/MS to fragment ions for structural elucidation .

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